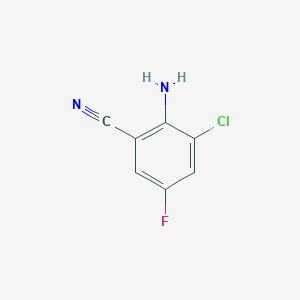

2-Amino-3-chloro-5-fluorobenzonitrile

Overview

Description

2-Amino-3-chloro-5-fluorobenzonitrile is a compound that possesses multiple functional groups, including an amine, a nitrile, and a fluoride . It is used as a synthetic precursor for heterocycles in the applications of APIs and ligands .

Synthesis Analysis

The ortho-positioning of the amine and nitrile substituents makes this compound an ideal precursor for synthesizing heterocyclic compounds . It reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions .Molecular Structure Analysis

The X-ray diffraction analysis indicates that its crystals belong to the monoclinic crystal system and P 2 1 / c space group .Chemical Reactions Analysis

This compound reacts with aminoethanol derivatives catalyzed by zinc chloride, yielding oxazoline ligands for use in Cu-catalyzed enantioselective nitroaldol reactions . It also serves as a precursor for tacrine derivatives through its reaction with cyclic ketone in Friedländer reaction .Scientific Research Applications

Chemical Fixation of Carbon Dioxide

- Application: One significant application of 2-amino-benzonitriles, which includes compounds like 2-Amino-3-chloro-5-fluorobenzonitrile, is in the chemical fixation of carbon dioxide. This process involves the conversion of 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones in the presence of CO2, showcasing a potential route for CO2 utilization and sequestration (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Organic Compounds

- Application: The compound has been used in the synthesis of various organic chemicals, such as 3-Bromo-2-fluorobenzoic acid, demonstrating its utility in complex organic synthesis processes (Zhou Peng-peng, 2013).

Microwave-Assisted Synthesis

- Application: It's used in microwave-assisted synthesis routes, particularly in the formation of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This highlights its role in developing efficient, rapid synthesis methods (Ang, Chu, Chou, Lo, & Lam, 2013).

Vibrational Spectroscopy Studies

- Application: The compound is instrumental in vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and force constants in halogenated benzonitriles (Kumar & Rao, 1997).

Halodeboronation Studies

- Application: It has been utilized in studies exploring the halodeboronation of aryl boronic acids, a key reaction in organic synthesis (Szumigala, Devine, Gauthier, & Volante, 2004).

Synthesis of Diaminoquinazolines

- Application: The compound serves as a precursor in the synthesis of various diaminoquinazolines, which are important in pharmaceutical research (Hynes, Pathak, Panes, & Okeke, 1988).

Spectral Characterization and Biological Studies

- Application: It's used in the synthesis of biologically active compounds, especially in the study of Cr(III) complexes, showing its relevance in bioinorganic chemistry (Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019).

Corrosion Inhibition Studies

- Application: Derivatives of 2-aminobenzonitriles, including compounds similar to this compound, have been investigated for their corrosion inhibition properties, which is vital in materials science (Verma, Quraishi, & Singh, 2015).

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of heterocyclic compounds . The ortho-positioning of the amine and nitrile substituents allows it to react with various derivatives under different conditions to yield a variety of compounds .

Future Directions

As a versatile precursor in the synthesis of heterocyclic compounds, 2-Amino-3-chloro-5-fluorobenzonitrile has potential applications in organometallic catalysis, medicinal chemistry, and biochemistry research . Its use in the synthesis of tacrine derivatives and oxazoline ligands suggests potential future directions in pharmaceutical development .

Properties

IUPAC Name |

2-amino-3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQCLYHYYQRXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

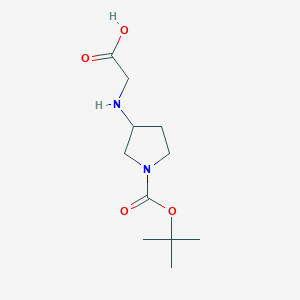

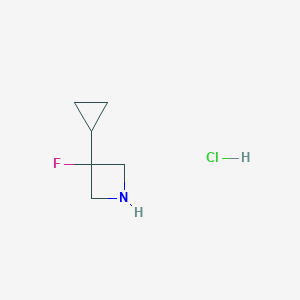

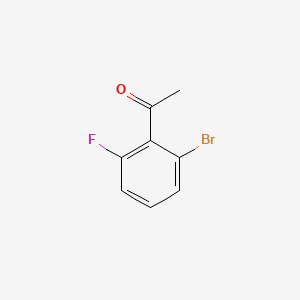

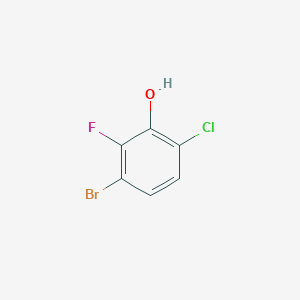

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl]ethan-1-one](/img/structure/B1375312.png)

![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate](/img/structure/B1375313.png)

![2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene](/img/structure/B1375326.png)